trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane
Overview
Description
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane is an organosilicon compound with the molecular formula C19H28Si. This compound is characterized by the presence of a silane group attached to a naphthalene derivative, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane typically involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It serves as a precursor for the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and resins.
Mechanism of Action
The mechanism by which trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The ethynyl group allows for the formation of strong covalent bonds with other molecules, facilitating its incorporation into larger molecular structures. The pathways involved include the formation of silicon-carbon bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with the formula Si(CH3)4.
Trimethylsilylacetylene: A precursor used in the synthesis of trimethyl((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)silane.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene: The naphthalene derivative used in the synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a silane group with a naphthalene derivative, providing it with distinct chemical properties and a wide range of applications in various fields .
Properties
IUPAC Name |
trimethyl-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Si/c1-18(2)11-12-19(3,4)17-14-15(8-9-16(17)18)10-13-20(5,6)7/h8-9,14H,11-12H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUWJXOGTJYIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#C[Si](C)(C)C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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